molecular formula C16H17ClN4 B3211672 n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1092443-98-5

n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B3211672
CAS No.: 1092443-98-5
M. Wt: 300.78 g/mol
InChI Key: DPLYAMCNFUJBLH-UHFFFAOYSA-N
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Description

n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group, a chlorine atom, and an isopropyl group attached to the pyrazolo[1,5-a]pyrimidine core

Mechanism of Action

Target of Action

The primary targets of n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it will be possible to understand the downstream effects and the overall impact on cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.

    Introduction of the benzyl group: This step often involves the use of benzyl halides in the presence of a base such as potassium carbonate or sodium hydride.

    Isopropylation: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • n-Benzyl-5-chloro-3-isopropylpyrazolo[3,4-d]pyrimidine
  • n-Benzyl-5-chloro-3-isopropylpyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-5-chloro-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4/c1-11(2)13-10-19-21-15(8-14(17)20-16(13)21)18-9-12-6-4-3-5-7-12/h3-8,10-11,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLYAMCNFUJBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801144037
Record name 5-Chloro-3-(1-methylethyl)-N-(phenylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092443-98-5
Record name 5-Chloro-3-(1-methylethyl)-N-(phenylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092443-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-(1-methylethyl)-N-(phenylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5,7-dichloro-3-isopropylpyrazolo[1,5-α]pyrimidine (500 mg, 2.17 mmol) and benzyl amine (0.52 mL, 4.78 mmol) in EtOH (20 mL) were refluxed for about 3 hours. The reaction mixture was then cooled to ambient temperature and concentrated in vacuo. The remaining residue was purified by flash chromatography on silica (methanol/ethyl acetate) to yield N-benzyl-5-chloro-3-isopropylpyrazolo[1,5-α]pyrimidin-7-amine as a white solid in analytically pure form (630 mg, 97%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine
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n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 3
n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine

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